molecular formula C12H22INO3 B15123848 Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B15123848
M. Wt: 355.21 g/mol
InChI Key: XXQZNKZEVJOFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a tert-butyl carbamate group and a 2-iodoethyl substituent at the 4-position of the oxazolidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and asymmetric catalysis. The iodine atom in the 2-iodoethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling further functionalization .

Properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZNKZEVJOFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide, potassium thiocyanate, or lithium aluminum hydride.

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the oxazolidine ring can undergo ring-opening reactions under certain conditions . These interactions can modulate biological pathways and affect cellular processes, making the compound of interest in various research fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Tert-butyl 4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Molecular Formula: C₁₃H₂₄BrNO₃ (MW: 330.23 g/mol) .
  • Comparison :
    • Reactivity : Bromine has lower leaving group ability compared to iodine, making the iodo analog more reactive in nucleophilic substitutions (e.g., SN2 reactions).
    • Applications : The bromopropyl derivative is often used in alkylation reactions but requires harsher conditions than the iodo analog.
    • Stability : Bromine’s lower atomic weight and reduced sensitivity to light improve storage stability compared to iodine-containing compounds .
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Molecular Formula: C₁₁H₂₀INO₃ (estimated MW: 355.19 g/mol) .
  • Comparison: Substituent Position: The iodine is on a methyl group directly attached to the oxazolidine ring, whereas the target compound’s iodine is on an ethyl chain. Synthetic Utility: The iodomethyl group is useful for introducing methylene units, while the 2-iodoethyl group enables elongation of carbon chains .

Fluorinated Analogs

Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Molecular Formula: C₁₇H₂₃FINO₃ (MW: 435.3 g/mol) .
  • Comparison :
    • Dual Halogen Presence : Combines fluorine (electron-withdrawing) and iodine (leaving group) in distinct positions.
    • Electronic Effects : The fluoromethyl group polarizes the oxazolidine ring, while the 4-iodophenyl substituent enables aryl coupling reactions.
    • Applications : Used in medicinal chemistry for synthesizing fluorinated bioactive molecules, contrasting with the target compound’s focus on alkylation .
Fluorinated Sphingosine Analogs (e.g., Tert-butyl (2S,E)-3-fluoro-1-hydroxyoctadec-4-en-2-ylcarbamate)
  • Key Features : Fluorine is incorporated into long alkyl chains to modulate lipid membrane interactions .
  • Comparison :
    • Biological Relevance : Fluorine’s electronegativity enhances metabolic stability in bioactive molecules, unlike iodine’s role in synthetic intermediates.
    • Synthetic Complexity : Fluorination often requires specialized reagents (e.g., Selectfluor™), whereas iodination can be achieved via simpler halogenation .

Non-Halogenated Analogs

Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • Molecular Formula: C₁₅H₂₅NO₅ (MW: 299.37 g/mol) .
  • Comparison :
    • Functional Group : Contains a methoxycarbonyl group instead of iodine, enabling ester hydrolysis or transesterification.
    • Reactivity : Lacks a halogen’s leaving group ability, limiting utility in substitution reactions but expanding use in carbonyl chemistry .
Tert-butyl 4-isobutyl-2,2-dimethyl-5-prop-2′-ynyl-1,3-oxazolidine-3-carboxylate
  • Key Features : Features an alkyne group for click chemistry applications .
  • Comparison: Alkyne vs. Iodoethyl: The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the iodoethyl group is tailored for cross-coupling (e.g., Suzuki-Miyaura).

Table 1. Comparative Analysis of Key Oxazolidine Derivatives

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Applications Stability Considerations
Target compound (2-iodoethyl) 2-iodoethyl 397.25 Nucleophilic substitution, alkylation Light-sensitive; store in dark
Bromopropyl analog 3-bromopropyl 330.23 SN2 reactions, intermediate synthesis Moderate stability; less light-sensitive
Fluoromethyl-4-iodophenyl fluoromethyl, 4-iodophenyl 435.3 Aryl coupling, fluorinated drug synthesis Sensitive to moisture
Iodomethyl iodomethyl 355.19 Ring-opening reactions Requires inert atmosphere
Fluorinated sphingosine 3-fluoroalkyl ~450 (estimated) Lipid membrane modulation High metabolic stability

Biological Activity

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS No. 1087789-14-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H22INO3C_{12}H_{22}INO_3, with a molecular weight of 355.21 g/mol. The compound features an oxazolidine ring which is significant in medicinal chemistry for its role in drug design and development.

Antitumor Activity

There is emerging evidence that oxazolidine derivatives can exhibit antitumor activity. Similar compounds have been studied for their ability to inhibit tumor cell proliferation. For example, certain oxazolidine-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia) . Further investigation into this compound could reveal similar properties.

Case Study 1: Antimicrobial Activity

A study conducted on structurally related oxazolidines demonstrated minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected Gram-positive bacteria. This suggests that this compound may possess comparable antimicrobial efficacy .

Case Study 2: Antitumor Efficacy

In a comparative analysis of various oxazolidine derivatives, one compound showed an IC50 value of approximately 1.37 µM against a protein tyrosine phosphatase involved in tumor progression. This highlights the potential for this compound to serve as a lead compound in developing new antitumor agents .

Data Table: Biological Activities of Related Oxazolidines

Compound NameActivity TypeMIC/IC50 ValueReference
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylateAntimicrobialMIC: 1.49 - 5.95 µM
(S)-tert-butyl 4-(2-iodoethyl)-2,2-dimethyloxazolidine-3-carboxylateAntitumorIC50: 1.37 µM
Other related oxazolidinesVariousVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.